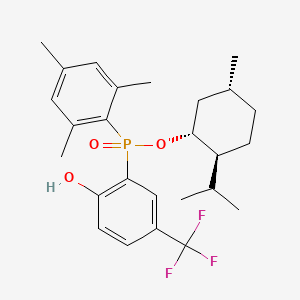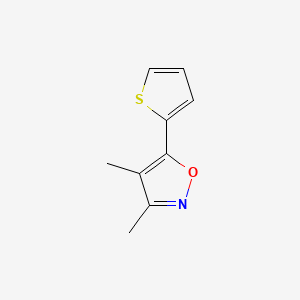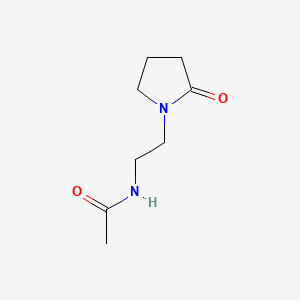
N-(Diphenylphosphoryl)-L-isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Diphenylphosphoryl)-L-isoleucine is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a phosphoryl group attached to an L-isoleucine moiety, making it a chiral molecule with potential for asymmetric synthesis and other specialized applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphoryl)-L-isoleucine typically involves the reaction of diphenylphosphoryl chloride with L-isoleucine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:
Reactants: Diphenylphosphoryl chloride and L-isoleucine.
Solvent: Dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine.
Conditions: Low temperature, typically around 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
N-(Diphenylphosphoryl)-L-isoleucine undergoes several types of chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphoryl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines. Substitution reactions result in the formation of various phosphorylated derivatives.
科学研究应用
N-(Diphenylphosphoryl)-L-isoleucine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar Compounds
N-(Diphenylphosphoryl)-L-valine: Similar structure but with a valine moiety instead of isoleucine.
N-(Diphenylphosphoryl)-L-leucine: Contains a leucine moiety, offering different steric and electronic properties.
N-(Diphenylphosphoryl)-L-alanine: Features an alanine moiety, making it less bulky compared to isoleucine.
Uniqueness
N-(Diphenylphosphoryl)-L-isoleucine stands out due to its specific chiral center and the presence of the isoleucine moiety, which provides unique steric and electronic characteristics. These properties make it particularly useful in asymmetric synthesis and as a selective ligand in coordination chemistry.
属性
| 62056-90-0 | |
分子式 |
C18H22NO3P |
分子量 |
331.3 g/mol |
IUPAC 名称 |
(2S,3S)-2-(diphenylphosphorylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C18H22NO3P/c1-3-14(2)17(18(20)21)19-23(22,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3,(H,19,22)(H,20,21)/t14-,17-/m0/s1 |
InChI 键 |
NCXFFBKXLYOVNU-YOEHRIQHSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CCC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-](/img/structure/B12904371.png)





![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
